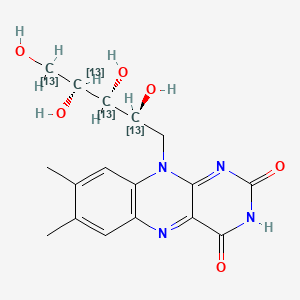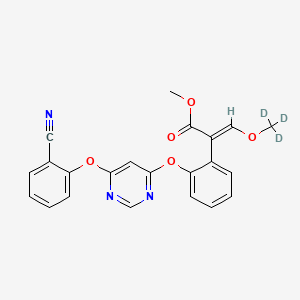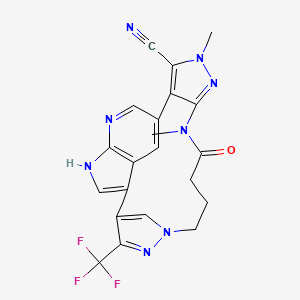
JH-Xiv-68-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JH-Xiv-68-3 is a selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. It has shown significant antitumor efficacy in head and neck squamous cell carcinoma cell lines .
Méthodes De Préparation
The synthesis of JH-Xiv-68-3 involves the creation of a macrocyclic structure that selectively inhibits dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions that result in the formation of the macrocyclic structure .
Analyse Des Réactions Chimiques
JH-Xiv-68-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the macrocyclic structure, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Applications De Recherche Scientifique
JH-Xiv-68-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B.
Biology: Employed in cellular assays to investigate the role of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B in various biological processes.
Medicine: Demonstrates potential as an antitumor agent, particularly in the treatment of head and neck squamous cell carcinoma.
Industry: Utilized in the development of targeted cancer therapies due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B .
Mécanisme D'action
JH-Xiv-68-3 exerts its effects by selectively inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. These kinases play a crucial role in cell cycle regulation and survival of quiescent cancer cells. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to antitumor effects .
Comparaison Avec Des Composés Similaires
JH-Xiv-68-3 is unique due to its selective inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B. Similar compounds include:
JH-XVII-10: A derivative of this compound with fluorine introduced to block the 2-position, enhancing its selectivity and potency.
These compounds share the common feature of inhibiting dual-specificity tyrosine-phosphorylation regulated kinase 1A and dual-specificity tyrosine regulated kinase 1B but differ in their structural characteristics and specific applications .
Propriétés
Formule moléculaire |
C21H17F3N8O |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27) |
Clé InChI |
OUWNBPQKRZSLKD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


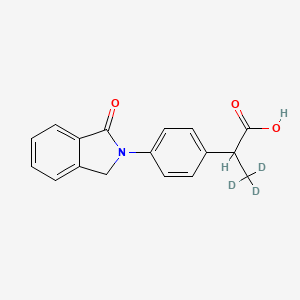
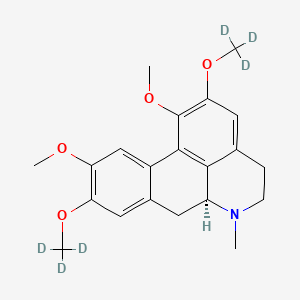
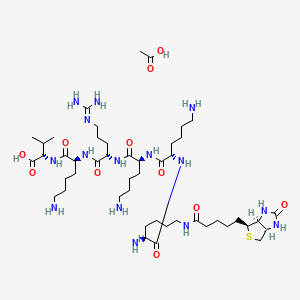
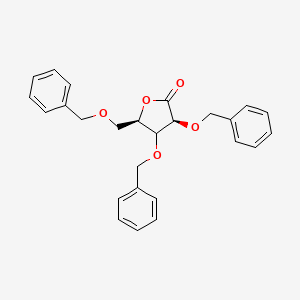

![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)


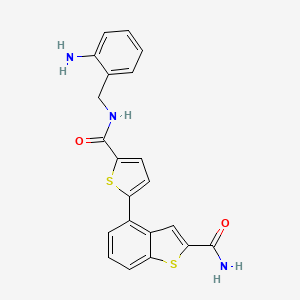
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
